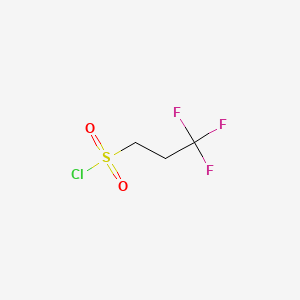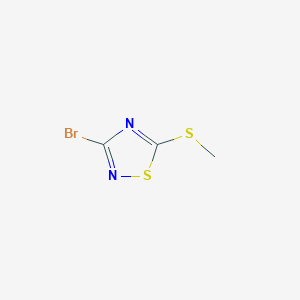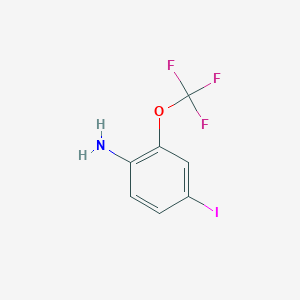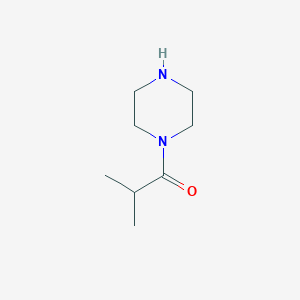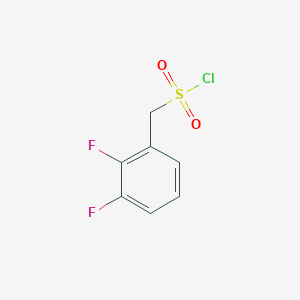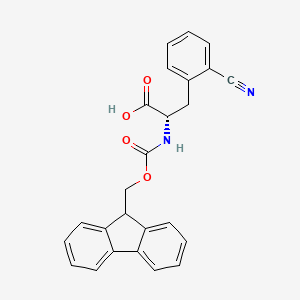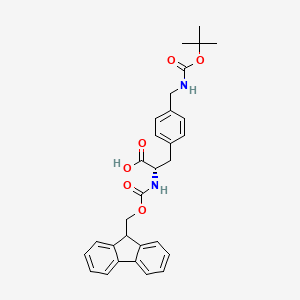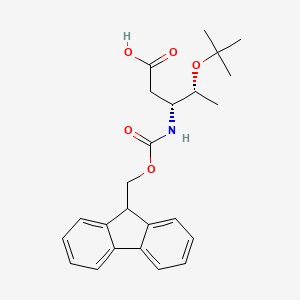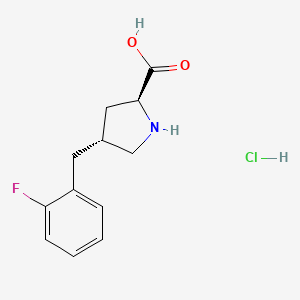
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS number 1049733-29-0 . It is offered by various suppliers for research and development purposes .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .科学的研究の応用
Synthesis of Fluorinated Compounds
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmaceuticals and agrochemicals due to their unique properties, including increased stability and lipophilicity. The synthesis of these compounds involves complex reactions, highlighting the importance of developing practical and cost-effective methods. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a precursor for non-steroidal anti-inflammatory and analgesic materials, underscores the ongoing efforts to improve synthesis routes for fluorinated intermediates, which are essential for the development of new and more effective drugs (Qiu, Gu, Zhang, & Xu, 2009).
Influence on Electronic Systems of Ligands
Fluorinated compounds also play a crucial role in modifying the electronic systems of biologically important molecules. The interaction of metals with the electronic system of ligands, such as carboxylic acids, can significantly affect their biological activity. Research in this area can lead to a deeper understanding of how these interactions influence the behavior of molecules within biological systems, potentially guiding the development of more targeted and efficient treatments for various diseases (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental Impact and Degradation
The environmental fate and behavior of parabens and their fluorinated alternatives highlight the importance of understanding the persistence, bioaccumulation, and potential toxic effects of these compounds. Such knowledge is critical for assessing the safety of fluorinated compounds and their impact on the environment and human health. Research into the biodegradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids, provides valuable insights into the environmental risks associated with these substances and informs regulatory decisions and pollution mitigation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Organic Electronics and Photonics
The photochromic activity of certain fluorinated compounds in the solid state has potential applications in photon-based electronics. This area of research explores how structural and spectroscopic characteristics of these compounds can be harnessed for developing new materials for electronic and photonic devices. Such materials could lead to advancements in data storage, sensors, and other applications where controlled light-induced changes in material properties are beneficial (Naumov, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWPCCWOYHOCB-NINOIYOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375995 |
Source


|
| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049733-29-0 |
Source


|
| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

